3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine
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Overview
Description
3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols.
Attachment of the Dimethoxyphenylmethyl Group: This step involves the alkylation of the triazole ring with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Other Triazole Derivatives: Various triazole compounds are known for their antifungal and antibacterial properties.
Uniqueness
3-{[(3,4-Dimethoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine is unique due to its specific structural features, such as the presence of the dimethoxyphenylmethyl group and the sulfanyl group, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
110076-54-5 |
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Molecular Formula |
C11H14N4O2S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C11H14N4O2S/c1-16-8-4-3-7(5-9(8)17-2)6-18-11-13-10(12)14-15-11/h3-5H,6H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
IQAVAMGJXYHRJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NNC(=N2)N)OC |
Origin of Product |
United States |
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